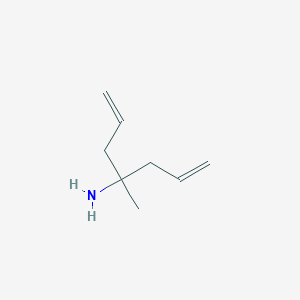

4-Methylhepta-1,6-dien-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylhepta-1,6-dien-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-4-6-8(3,9)7-5-2/h4-5H,1-2,6-7,9H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISDOJRNQJDFDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(CC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylhepta 1,6 Dien 4 Amine and Its Analogs

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 4-methylhepta-1,6-dien-4-amine framework through the direct formation of the crucial carbon-nitrogen bond within the dienyl system. These approaches often leverage modern organocatalytic and transition-metal-catalyzed reactions.

Amination Reactions for Dienyl Systems

The direct amination of dienyl systems represents a powerful tool for the synthesis of compounds like this compound. Organocatalysis, particularly through dienamine activation, has emerged as a key strategy for the functionalization of α,β-unsaturated aldehydes, which can serve as precursors to dienyl systems. rsc.org In this context, a chiral aminocatalyst can react with an α,β-unsaturated aldehyde to form a dienamine intermediate, which can then react with an electrophilic aminating agent. rsc.org

For instance, the γ-amination of α,β-unsaturated aldehydes using reagents like diethyl azodicarboxylate has been demonstrated. rsc.org This methodology, while not directly producing this compound, establishes a proof of principle for the introduction of a nitrogen-containing functional group at a position analogous to the tertiary amine in the target molecule. A hypothetical reaction scheme for a related system is presented below:

Table 1: Hypothetical Organocatalytic Amination for a Dienyl System

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| α,β-Unsaturated Aldehyde | Electrophilic Amine Source | Chiral Aminocatalyst | γ-Amino α,β-Unsaturated Aldehyde |

Furthermore, palladium-catalyzed amination reactions have been successfully employed for the synthesis of 2-amino-1,3-dienes from propargyl carbonates and anilines or indoles. organic-chemistry.org This highlights the potential of transition-metal catalysis in forming C-N bonds in conjugated systems.

Convergent and Divergent Synthetic Pathways

In a convergent approach to this compound, one could envision the synthesis of a suitable organometallic reagent containing the allyl group and a separate fragment containing the methyl and amino functionalities. These two fragments would then be coupled to form the final product.

Conversely, a divergent synthesis begins with a common intermediate that is subsequently elaborated into a library of related compounds. researchgate.netwikipedia.org This strategy is particularly useful for generating a series of analogs for structure-activity relationship studies. Starting from a common precursor, different alkyl or aryl groups could be introduced to the amine, or modifications could be made to the dienyl backbone. Diversity-oriented synthesis (DOS) is a powerful application of divergent synthesis that aims to create libraries of structurally diverse molecules. wikipedia.org

Precursor-Based Synthesis

Precursor-based synthetic routes to this compound involve the initial construction of a molecular scaffold that is subsequently converted to the target compound. This approach offers flexibility and can leverage well-established chemical transformations.

Approaches from Unsaturated Alcohols and Related Oxygenated Intermediates

A plausible and common precursor for the synthesis of this compound is the corresponding tertiary alcohol, 4-methylhepta-1,6-dien-4-ol. nih.gov This alcohol can be synthesized through the addition of an allyl organometallic reagent, such as allylmagnesium bromide or allyllithium, to methyl vinyl ketone. The resulting tertiary alcohol can then be converted to the amine.

The synthesis of unsaturated alcohols from the corresponding unsaturated carbonyl compounds via hydrogenation is a well-established process. google.com While this is the reverse of the typical precursor relationship for amine synthesis, it highlights the accessibility of such oxygenated intermediates.

Alkylation and Reductive Amination Strategies for Amine Formation

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. acsgcipr.orgwikipedia.org This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org This method is often preferred over direct alkylation of amines with alkyl halides, as it avoids the issue of over-alkylation. masterorganicchemistry.com

A hypothetical reductive amination approach to a related secondary amine could involve the reaction of a ketone with an amine in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective option. harvard.edu

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | A common and effective reducing agent. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and highly selective reducing agent. harvard.edu |

| Hydrogen (H₂) with a Metal Catalyst (e.g., Pd/C) | A classic hydrogenation method. acsgcipr.org |

For the synthesis of the tertiary amine this compound, a related ketone precursor could be reacted with a secondary amine, followed by reduction. Alternatively, a primary amine could undergo two successive reductive aminations. masterorganicchemistry.com

Multi-component Reactions for Constructing Dienamine Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product that contains substantial portions of all the starting materials. beilstein-journals.orgdigitellinc.com MCRs are highly atom-economical and efficient, making them attractive for the construction of diverse molecular scaffolds. rsc.org

Stereoselective Synthesis of Enantioenriched this compound

The creation of enantioenriched this compound, a chiral tertiary amine with a stereogenic center at the C4 position, requires precise control over the spatial arrangement of atoms during its synthesis. Stereoselective methods are therefore essential to produce a specific enantiomer, which is often crucial for its intended biological or chemical applications. These methods can be broadly categorized into approaches utilizing chiral auxiliaries, asymmetric catalysis, and chemoenzymatic strategies.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis (e.g., for related dienamines)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to guide the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantioenriched product. For the synthesis of analogs of this compound, a common strategy involves the diastereoselective alkylation of an enolate derived from an amide formed between a carboxylic acid and a chiral auxiliary. For instance, pseudoephedrine can serve as a versatile chiral auxiliary. nih.gov The process would involve reacting a suitable carboxylic acid derivative with pseudoephedrine to form an amide. Subsequent deprotonation and alkylation would proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary, directing the incoming electrophile to a specific face of the enolate. wikipedia.org Finally, cleavage of the amide bond would release the enantioenriched carboxylic acid, which could then be converted to the target amine.

Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate a large quantity of the enantioenriched product. rsc.org Transition metal catalysis is a powerful tool for the asymmetric synthesis of chiral amines. researchgate.net For instance, the asymmetric hydrogenation of imines or enamines using chiral transition-metal complexes is a well-established method. researchgate.net In the context of this compound, a precursor imine could be synthesized and then subjected to asymmetric hydrogenation using a chiral iridium or rhodium catalyst to stereoselectively form the amine.

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful strategy for the enantioselective synthesis of chiral amines. nih.gov Chiral phosphoric acids, for example, can catalyze the asymmetric reductive amination of ketones, providing a direct route to chiral amines.

A representative overview of chiral auxiliaries and catalysts used in asymmetric amine synthesis is provided in the table below.

| Method | Chiral Inductor | Typical Substrate | Key Feature |

| Chiral Auxiliary | Pseudoephedrine nih.gov | Carboxylic Acid | High diastereoselectivity in alkylation reactions. |

| Chiral Auxiliary | Oxazolidinones wikipedia.org | Carboxylic Acid | Versatile for various asymmetric transformations. |

| Asymmetric Catalysis | Chiral Rhodium Complexes researchgate.net | Imines, Enamines | Efficient for asymmetric hydrogenation. |

| Asymmetric Catalysis | Chiral Phosphoric Acids nih.gov | Ketones | Enables direct asymmetric reductive amination. |

Chemoenzymatic Approaches in Unsaturated Amine Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and environmentally benign synthetic routes. nih.gov Enzymes can operate under mild conditions and often exhibit exceptional levels of stereoselectivity, making them ideal for the synthesis of enantioenriched amines.

For the synthesis of unsaturated amines like this compound, several classes of enzymes are particularly relevant. Transaminases (TAs) can catalyze the asymmetric amination of a ketone precursor, directly installing the amine group with high enantioselectivity. researchgate.net Imine reductases (IREDs) and reductive aminases (RedAms) are also powerful tools for the stereoselective reduction of imines to form chiral amines. sciencedaily.comacs.org A chemoenzymatic cascade could be envisioned where an α,β-unsaturated ketone is first reduced by an ene-reductase (ERed) to a saturated ketone, which is then aminated by a transaminase to yield a chiral amine with two stereocenters. sciencedaily.com

The key advantages of chemoenzymatic approaches include high stereoselectivity, mild reaction conditions, and the potential for sustainable synthesis by minimizing the use of heavy metals and harsh reagents. researchgate.net

The following table summarizes relevant enzymes and their applications in chiral amine synthesis.

| Enzyme Class | Reaction Type | Substrate Example | Product |

| Transaminase (TA) researchgate.net | Asymmetric amination | Ketone | Chiral amine |

| Imine Reductase (IRED) sciencedaily.com | Imine reduction | Imine | Chiral amine |

| Reductive Aminase (RedAm) acs.org | Reductive amination | Aldehyde/Ketone + Amine | Chiral amine |

| Ene-Reductase (ERed) sciencedaily.com | Alkene reduction | α,β-Unsaturated ketone | Saturated ketone |

Control of Diastereoselectivity and Enantioselectivity in Formation

The control of both diastereoselectivity and enantioselectivity is paramount when synthesizing molecules with multiple stereocenters. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity is the preferential formation of one enantiomer. cureffi.org

In the context of synthesizing analogs of this compound, controlling diastereoselectivity often relies on steric hindrance or directing groups. cureffi.org For example, in the alkylation of a chiral enolate, the existing stereocenter of the chiral auxiliary will direct the incoming electrophile to one face of the molecule, leading to the formation of a specific diastereomer. youtube.com The choice of reagents and reaction conditions can also influence the diastereomeric ratio.

Enantioselectivity, on the other hand, is typically achieved by using a chiral catalyst or a chiral reagent that creates a chiral environment around the reacting molecules. nih.gov The catalyst interacts with the substrate in a way that lowers the activation energy for the formation of one enantiomer over the other. The enantiomeric excess (ee) is a measure of the purity of the desired enantiomer.

For the synthesis of this compound, achieving high enantioselectivity would likely involve an asymmetric catalytic step, such as the hydrogenation of a precursor imine with a chiral catalyst. The choice of catalyst, ligand, and reaction conditions would be critical in maximizing the enantiomeric excess of the final product.

Chemical Reactivity and Mechanistic Investigations of 4 Methylhepta 1,6 Dien 4 Amine

Reactions Involving the Amine Functionality

The amine group in 4-methylhepta-1,6-dien-4-amine is a primary amine, which confers upon it both nucleophilic and basic properties. These characteristics are central to its reactivity profile.

The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. This allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The nucleophilicity of the amine can be influenced by steric hindrance around the nitrogen atom and the electronic nature of the solvent.

In the case of this compound, the presence of the methyl and two allyl groups creates a tertiary amine-like environment, which can sterically hinder the approach of bulky electrophiles. However, the amine is still expected to react with a variety of electrophilic reagents.

| Reactant Type | Product Type | General Reaction |

| Alkyl Halides | Quaternary Ammonium Salts | R-X + :NR'3 → R-N+R'3 X- |

| Acyl Halides/Anhydrides | Amides | R-COCl + HNR'2 → R-CONR'2 + HCl |

| Aldehydes/Ketones | Imines/Enamines | R-CHO + H2NR' → R-CH=NR' + H2O |

| Michael Acceptors | β-Amino Compounds | R-CH=CH-COR' + HNR''2 → R(NR''2)CH-CH2-COR' |

This table provides an interactive overview of the expected nucleophilic reactions of the amine group in this compound.

While the amine group is primarily nucleophilic, the nitrogen atom can undergo electrophilic attack, particularly in the presence of strong oxidizing agents. Such reactions can lead to the formation of various nitrogen-containing functional groups. For instance, oxidation of primary amines can yield nitroso, nitro, or hydroxylamine derivatives, depending on the oxidant and reaction conditions.

The nucleophilic nature of the amine in this compound allows for the straightforward synthesis of a wide array of derivatives. Reaction with sulfonyl chlorides would yield sulfonamides, while treatment with isocyanates or isothiocyanates would produce ureas and thioureas, respectively. These derivatization reactions are often high-yielding and can be used to introduce new functionalities into the molecule.

Furthermore, the amine can participate in Mannich-type reactions, where it condenses with a non-enolizable aldehyde and a compound containing an active hydrogen to form a β-amino carbonyl compound, known as a Mannich base.

Reactions Involving the Alkene Moieties

The two terminal alkene groups in this compound are sites of high electron density, making them susceptible to attack by electrophiles. The presence of two double bonds also opens up the possibility of cycloaddition reactions.

The alkene moieties readily undergo electrophilic addition reactions. For example, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate, with the halogen adding to the more substituted carbon (Markovnikov's rule). Halogenation with agents like bromine (Br2) would result in the formation of a dibromo adduct. Other common electrophilic additions include hydration (addition of water in the presence of an acid catalyst) to form an alcohol, and hydroboration-oxidation to yield an anti-Markovnikov alcohol.

| Reagent | Product of Addition to one Alkene | Regioselectivity |

| HBr | 5-Bromo-4-methylhept-1-en-4-amine | Markovnikov |

| Br2 | 5,6-Dibromo-4-methylhept-1-en-4-amine | N/A |

| H2O/H+ | 4-Methyl-4-aminoheptane-1,6-diol | Markovnikov |

| 1. BH3 2. H2O2, NaOH | 4-Methyl-4-aminoheptane-1,7-diol | Anti-Markovnikov |

This interactive table summarizes the expected outcomes of electrophilic addition reactions to one of the alkene bonds in this compound.

While this compound is not a conjugated diene itself, the chemistry of related dienamines provides insight into potential cycloaddition pathways. In the context of aminocatalysis, α,β-unsaturated aldehydes can be converted into dienamines, which then act as electron-rich dienes in Diels-Alder reactions. researchgate.netnih.govrsc.org Although this compound does not fit this specific substrate class, the general principle of amine activation to facilitate cycloadditions is a key concept in modern organic synthesis. researchgate.net

The isolated double bonds in this compound could potentially participate in other types of cycloadditions, such as [2+2] cycloadditions with suitable partners, or intramolecular cyclizations under certain conditions. The specific reactivity in cycloaddition reactions would be highly dependent on the reaction partners and conditions employed. The study of dienamine intermediates in organocatalysis has shown them to be versatile partners in various cycloaddition reactions, leading to the formation of complex cyclic structures with high stereocontrol. researchgate.netnih.govacs.orgunito.it

Metal-Catalyzed Transformations of Unsaturated Bonds

Metal-catalyzed reactions are pivotal in modern organic synthesis for functionalizing unsaturated bonds. For a substrate like this compound, several transformations could be envisioned:

Metathesis: Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, could potentially lead to ring-closing metathesis (RCM) to form a seven-membered nitrogen-containing ring, or cross-metathesis with other olefins.

Allylindation: The reaction of the allyl groups with indium reagents could introduce new functional groups.

Cross-coupling: Palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could be employed if the allyl groups were first converted to suitable coupling partners (e.g., vinyl halides or boronic esters).

Despite the theoretical potential for these reactions, no specific examples utilizing this compound as a substrate have been documented in the surveyed literature.

Free Radical Reactions Involving Dienyl Structures

The dienyl structure of this compound makes it a candidate for various free-radical reactions. Radical addition to the double bonds or abstraction of an allylic hydrogen could initiate a cascade of reactions, potentially leading to cyclization or polymerization. Intramolecular radical cyclizations are a powerful tool for the synthesis of cyclic compounds. However, specific studies detailing the behavior of this compound under free-radical conditions are absent from the available scientific record.

Intramolecular Reactions and Rearrangements

The unique arrangement of functional groups in this compound suggests the possibility of several intramolecular reactions and rearrangements.

Pericyclic Rearrangements

The 1,6-diene motif is a key structural feature for pericyclic reactions, most notably the Cope and Claisen rearrangements. Specifically, the divinylcyclopropane rearrangement, a powerful method for the synthesis of seven-membered rings, could be a relevant transformation for a cyclopropanated derivative of this amine. This rearrangement is known to be influenced by the stereochemistry of the divinylcyclopropane and can be promoted thermally or by metal catalysts. While the divinylcyclopropane rearrangement is a well-established reaction, its application to a substrate derived from this compound has not been reported.

Intramolecular Reactions of Nitrogen-Containing Intermediates

The tertiary amine in this compound could be a precursor to various reactive nitrogen-containing intermediates:

N-nitrene mediated cyclizations: Oxidation of the amine or a derivative could potentially generate a nitrene, which could then undergo intramolecular C-H insertion or addition to one of the double bonds to form aziridines or other nitrogen heterocycles.

Aziridine formation and ring-opening: Intramolecular attack of the nitrogen on an activated double bond could lead to the formation of an aziridinium ion, which could then be trapped by a nucleophile.

Again, while these are plausible reaction pathways based on general principles of organic chemistry, their specific application to this compound is not documented.

Remote Functionalization via Intramolecular Processes

Remote functionalization strategies allow for the selective reaction at a C-H bond distant from a functional group. For this compound, a process involving an intramolecular hydrogen atom transfer (HAT) could potentially lead to the functionalization of a remote carbon atom. Such reactions are often mediated by nitrogen-centered radicals. The literature contains examples of remote functionalization of amines, but none that specifically utilize this compound.

Role in Catalysis

Tertiary amines can act as organocatalysts in a variety of reactions, often by activating substrates through the formation of charged intermediates. Furthermore, they can serve as ligands for metal catalysts, modulating their reactivity and selectivity. There is no evidence in the literature to suggest that this compound has been explored or utilized for its catalytic properties.

Despite a comprehensive search for "this compound," there is currently insufficient publicly available scientific literature to generate a detailed and accurate article on its specific chemical reactivity and mechanistic investigations in the areas of dienamine/trienamine catalysis and organometallic catalysis.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline without resorting to speculation, which would violate the core requirement for factual accuracy based on verifiable sources. Further research on this specific compound would be necessary for a detailed discussion of its catalytic properties.

Advanced Characterization Techniques for 4 Methylhepta 1,6 Dien 4 Amine

Spectroscopic Analysis Methods

Spectroscopic methods are indispensable for determining the molecular structure, connectivity, and functional groups present in 4-Methylhepta-1,6-dien-4-amine.

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, would be employed for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the double bonds.

Allylic Protons (-CH₂-CH=CH₂): The protons on the carbons adjacent to the double bonds are expected to appear in the range of 2.2-2.5 ppm. These would likely present as complex multiplets due to coupling with the vinyl protons.

Vinyl Protons (-CH=CH₂): The protons directly attached to the double bonds would resonate further downfield, typically in the 5.0-6.0 ppm region. These signals would show characteristic splitting patterns (e.g., doublet of doublets) due to geminal and vicinal coupling.

Methyl Protons (-CH₃): The methyl group protons, being attached to the quaternary carbon, are expected to be a singlet and appear in the upfield region, likely around 1.1-1.3 ppm.

Amine Protons (-NH₂): The two protons on the nitrogen atom would likely appear as a broad singlet, the chemical shift of which can be highly variable (typically 1.0-4.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single line.

Quaternary Carbon (C4): The carbon atom bonded to the nitrogen, the methyl group, and the two allyl groups is a quaternary carbon and is expected to have a chemical shift in the range of 50-60 ppm. Quaternary carbons typically show weaker signals.

Allylic Carbons (-CH₂-CH=CH₂): The methylene (B1212753) carbons of the allyl groups are anticipated to resonate around 45-55 ppm.

Vinyl Carbons (-CH=CH₂): The sp² hybridized carbons of the double bonds will appear significantly downfield, with the terminal =CH₂ carbons expected around 115-120 ppm and the internal -CH= carbons around 130-135 ppm.

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, expected in the range of 20-25 ppm.

2D NMR Methods: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons (e.g., between the allylic and vinyl protons). HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1, C7 (-CH=C H₂) | 5.0 - 5.2 (multiplet, 4H) | 115 - 120 |

| C2, C6 (-C H=CH₂) | 5.7 - 6.0 (multiplet, 2H) | 130 - 135 |

| C3, C5 (-C H₂-CH=CH₂) | 2.2 - 2.5 (multiplet, 4H) | 45 - 55 |

| C4 | - | 50 - 60 |

| C8 (-C H₃) | 1.1 - 1.3 (singlet, 3H) | 20 - 25 |

| -NH₂ | 1.0 - 4.0 (broad singlet, 2H) | - |

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₈H₁₅N). The predicted monoisotopic mass is approximately 125.1204 Da. The protonated molecule [M+H]⁺ would have a predicted m/z of 126.1277.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would provide information on the purity of the sample and the fragmentation pattern under electron ionization (EI). The fragmentation of this compound would likely proceed through pathways characteristic of tertiary amines and allylic compounds. Key fragmentation pathways would include:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the loss of an allyl radical (C₃H₅•) to form a stable iminium ion.

Loss of a Methyl Group: Loss of the methyl radical (CH₃•) would also be a plausible fragmentation pathway.

Rearrangement Reactions: Rearrangements involving the double bonds could also lead to characteristic fragment ions.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 125.1204 |

| [M+H]⁺ | 126.1277 |

| [M+Na]⁺ | 148.1097 |

| [M-CH₃]⁺ | 110.1021 |

| [M-C₃H₅]⁺ | 84.0813 |

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the amine and alkene functional groups.

N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-N Stretching: The stretching vibration of the C-N bond is expected to appear in the range of 1000-1200 cm⁻¹.

=C-H Stretching: The stretching of the sp² C-H bonds of the alkene groups will appear above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹.

C=C Stretching: The carbon-carbon double bond stretch will give rise to an absorption in the region of 1640-1680 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations (wags) of the vinyl C-H bonds are expected in the 900-1000 cm⁻¹ region.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| =C-H | Stretch | 3050 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=C | Stretch | 1640 - 1680 |

| C-N | Stretch | 1000 - 1200 |

| =C-H | Out-of-plane Bend | 900 - 1000 |

Chiroptical Characterization Methods (for enantiopure forms)

Since this compound possesses a chiral center at the C4 position, chiroptical methods are essential for characterizing its enantiopure forms.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine its absolute configuration, often by comparing the experimental spectrum to theoretical calculations or by derivatization with a chromophore that has a known CD signature. For a molecule like this compound, which lacks a strong chromophore in the accessible UV-Vis region, derivatization would likely be necessary to obtain a meaningful CD spectrum. For example, conversion of the amine to an amide with a chromophoric carboxylic acid could be employed. The resulting CD spectrum would be dominated by the electronic transitions of the introduced chromophore, and the sign of the Cotton effect could be used to deduce the absolute configuration at the C4 stereocenter. researchgate.net

X-ray Crystallography (for solid-state structural elucidation of derivatives and complexes)

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. Since this compound is a liquid at room temperature, it would need to be converted into a crystalline derivative for X-ray analysis. This is commonly achieved by forming a salt with a chiral or achiral acid (e.g., tartaric acid or hydrochloric acid). The resulting crystalline salt could then be subjected to single-crystal X-ray diffraction. The analysis of the diffraction pattern would yield a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. For an enantiopure sample crystallized with an achiral counterion, the absolute configuration can be determined using anomalous dispersion effects.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For allylic amines, including 4-methylhepta-1,6-dien-4-amine, these calculations can elucidate electronic characteristics and predict behavior in chemical reactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations have been instrumental in studying various aspects of allylic amines, from their synthesis to their reactivity.

For instance, DFT calculations have been employed to elucidate the detailed reaction mechanisms of metal-catalyzed allylic amination, a common method for synthesizing allylic amines. rsc.orgrsc.org These studies often focus on determining the electronic properties of reactants, intermediates, and transition states to understand regioselectivity and enantioselectivity. The calculations can reveal energy differences between various configurational preferences of reaction intermediates, which are often dictated by steric repulsions between the allylic moiety and the catalyst's ligands. rsc.orgrsc.org

The molecular electrostatic potential (MEP) is another key property derived from DFT calculations. The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents.

Ab Initio and Semi-empirical Methods for Electronic Structure Analysis

Beyond DFT, other quantum chemical methods like ab initio and semi-empirical calculations can be used to analyze electronic structure. Ab initio methods, while computationally more intensive, can provide highly accurate results. Semi-empirical methods, being less computationally demanding, are suitable for larger systems. These methods can be used to corroborate findings from DFT studies and provide a more comprehensive understanding of the electronic landscape of molecules like this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound were not found, MD simulations are frequently used to investigate the conformational analysis and dynamic behavior of related systems, such as polymers containing amine functionalities. mdpi.comresearchwithrowan.commdpi.com

For a flexible molecule like this compound, MD simulations could provide valuable insights into:

Conformational Landscape: Identifying the most stable conformations and the energy barriers between them.

Solvent Effects: Understanding how the molecule behaves in different solvent environments.

Intermolecular Interactions: Simulating how multiple molecules of this compound interact with each other.

These simulations can help in understanding the macroscopic properties of the substance based on its microscopic behavior.

Reactivity Prediction and Mechanistic Modeling

Computational chemistry is a powerful tool for predicting the reactivity of molecules and modeling the mechanisms of their reactions.

Transition State Analysis of Key Reactions

A key application of computational chemistry in studying chemical reactions is the identification and characterization of transition states. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

For reactions involving allylic amines, such as allylic substitution or amination, computational studies can model the transition state structures. rsc.orgrsc.orgnih.govresearchgate.net This analysis helps in understanding the factors that influence the reaction's feasibility and selectivity. For example, in cobalt-catalyzed allylic amination, DFT calculations have shown that the C-N bond formation occurs via an inner-sphere reductive elimination, proceeding through five-membered transition states. rsc.orgrsc.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

The energy of the HOMO is particularly important in reactivity studies, as it indicates the molecule's ability to donate electrons. In the context of allylic amines, the HOMO is often localized on the nitrogen atom and the adjacent π-system. The energy level of the HOMO can be calculated using quantum chemical methods and used to predict the nucleophilicity of the amine. Computational studies on reactions of allylic amines often involve the analysis of the FMOs of the reactants to rationalize the observed reactivity and selectivity. rsc.org

Stereochemical Predictions and Conformational Analysis

Computational and theoretical investigations into the stereochemistry and conformational landscape of this compound are crucial for understanding its molecular geometry, stability, and potential interactions. Due to the presence of a chiral center and multiple rotatable bonds, this molecule can exist as different stereoisomers and adopt a variety of conformations. Theoretical methods, such as molecular mechanics and quantum mechanics, provide a framework for predicting the most stable forms of the molecule.

The central carbon atom (C4) in this compound is a stereocenter, as it is bonded to four different groups: a methyl group, an amino group, and two allyl groups. This chirality means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-4-methylhepta-1,6-dien-4-amine and (S)-4-methylhepta-1,6-dien-4-amine. In the absence of a chiral influence, these enantiomers are energetically identical.

The conformational flexibility of the molecule arises from the rotation around its single bonds. The most significant rotations are those around the C4-C3 and C4-C5 bonds, which dictate the spatial arrangement of the two allyl groups relative to each other and to the amino and methyl substituents. A comprehensive conformational analysis would involve systematically rotating these bonds and calculating the potential energy of the resulting structures.

A typical approach to this analysis involves a multi-step computational process. Initially, a molecular mechanics force field might be used to rapidly explore the vast conformational space and identify a set of low-energy conformers. wustl.edu Subsequently, these initial structures would be subjected to more accurate, but computationally intensive, quantum mechanical methods, such as Density Functional Theory (DFT), to refine their geometries and calculate their relative energies with greater precision. rsc.orgscirp.orgresearchgate.net

The results of such an analysis would typically be presented in a potential energy surface map or a table of the most stable conformers. For each stable conformer, key dihedral angles, relative energies, and Boltzmann populations at a given temperature would be determined. The Boltzmann population indicates the percentage of molecules that are expected to be in a particular conformation at thermal equilibrium.

Below are illustrative tables representing the kind of data that would be generated from a detailed conformational analysis of one of the enantiomers (e.g., the R-enantiomer).

Table 1: Predicted Low-Energy Conformers of (R)-4-Methylhepta-1,6-dien-4-amine This interactive table presents hypothetical data for the most stable conformers, identified by their key dihedral angles. The relative energy (ΔE) is given in kcal/mol, and the Boltzmann population is calculated for room temperature (298.15 K).

| Conformer | Dihedral Angle 1 (C3-C4-C5-C6) (°) | Dihedral Angle 2 (N-C4-C3-C2) (°) | ΔE (kcal/mol) | Boltzmann Population (%) |

| A | 60 | 180 | 0.00 | 45.2 |

| B | -60 | 180 | 0.25 | 30.1 |

| C | 180 | 60 | 0.80 | 12.5 |

| D | 60 | -60 | 1.20 | 6.3 |

| E | -60 | -60 | 1.25 | 5.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Further analysis would investigate the transition states between these conformers to understand the energy barriers to rotation. This information is critical for describing the molecule's dynamic behavior.

Table 2: Hypothetical Rotational Energy Barriers This table illustrates the predicted energy barriers for the interconversion between the most stable conformers.

| Conversion | Transition State Energy (kcal/mol) |

| Conformer A ↔ Conformer B | 3.5 |

| Conformer A ↔ Conformer C | 5.2 |

| Conformer B ↔ Conformer D | 4.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Potential Applications in Organic Synthesis and Materials Science

Utility as a Versatile Building Block in Complex Molecule Synthesis

There is no available data to support the utility of 4-Methylhepta-1,6-dien-4-amine as a building block in the synthesis of complex molecules.

Precursor for Advanced Polymeric Materials and Cross-linking Agents

Information regarding its use as a precursor for advanced polymeric materials or as a cross-linking agent is not found in the current scientific literature.

Role in the Design and Development of Novel Catalytic Systems

There is no documented role for this compound in the design and development of novel catalytic systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methylhepta-1,6-dien-4-amine, and what critical parameters affect yield and purity?

- Methodology : A common approach involves ketimine formation using amine precursors, as demonstrated in the synthesis of structurally similar compounds (e.g., 4-(4-fluorophenyl)hepta-1,6-dien-4-amine via 8-hour reflux at 80°C) . Optimization parameters include temperature control, reaction time, and purification via column chromatography. Catalytic methods (e.g., acid/base catalysts) and inert atmosphere conditions (to prevent oxidation) are critical for improving yield and maintaining purity ≥95% .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use NMR to identify sp/sp carbons (e.g., δ 147.7–119.0 ppm for conjugated systems) and HRMS for exact mass confirmation (e.g., calculated vs. observed mass within ±0.0001 Da) .

- Computational Modeling : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Store waste separately and collaborate with certified disposal agencies to mitigate environmental risks .

Advanced Research Questions

Q. How can contradictions in molecular descriptors (e.g., molecular formula, CAS numbers) for this compound be resolved?

- Methodology : Cross-reference CAS registries (e.g., 19243-49-3 vs. 2424-01-3) and validate using analytical

- HRMS : Confirm molecular formula (e.g., CHN vs. CHN discrepancies) .

- Stereochemical Analysis : Use chiral chromatography or NOESY NMR to distinguish isomers .

Q. How does the steric environment of the 4-methyl group influence the compound’s reactivity in cycloaddition or alkylation reactions?

- Methodology : Conduct kinetic studies under varying conditions (e.g., solvent polarity, temperature) to assess steric hindrance. Compare with analogues (e.g., 4-(4-methylphenyl) derivatives) to isolate electronic vs. steric effects .

Q. What strategies mitigate spectral overlap in NMR characterization of this compound?

- Methodology :

- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals (e.g., δ 171.4–173.0 ppm for unresolved carbons) .

- Isotopic Labeling : Synthesize -labeled derivatives to simplify amine peak assignments .

Q. How can computational models predict the stability of this compound under oxidative or thermal stress?

- Methodology : Perform molecular dynamics (MD) simulations to assess bond dissociation energies (BDEs) and identify degradation pathways (e.g., radical formation). Validate with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

- Molecular Formula Discrepancies : reports CHN (Mol. Wt. 125.22), while lists CHN (Mol. Wt. 111.18), likely due to misattribution of aliases (e.g., "hepta-1,6-dien-4-amine" vs. "methyldiallylamine") . Resolution requires synthesizing both compounds and comparing analytical data.

- CAS Registry Conflicts : Two CAS numbers (19243-49-3 and 1891273-38-3) may denote stereoisomers or batch-specific entries. Cross-check with PubChem or Reaxys for authoritative assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.